molecular formula C21H22N4O3 B2802181 3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine CAS No. 2198237-41-9

3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2802181
CAS No.: 2198237-41-9
M. Wt: 378.432
InChI Key: OUNXNBMKSJVPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine is a complex heterocyclic compound designed for pharmaceutical research and development. Its structure integrates a 3-(piperidin-4-ylmethoxy)pyridine moiety, a scaffold identified in scientific literature as a key component of potent Lysine Specific Demethylase 1 (LSD1) inhibitors with Ki values reported as low as 29 nM . The molecular framework also features a 1,2-oxazole (isoxazole) ring system, which is known to confer unique electronic and steric properties, making it a prevalent feature in candidates for enzyme inhibition or receptor modulation . The proposed mechanism of action for compounds of this class involves competitive inhibition of enzymatic targets. Docking studies suggest that the protonated piperidine amino group can form a key hydrogen bond with residues like Asp555, while the pyridine rings engage in favorable electrostatic and hydrophobic interactions with the enzyme's active site, such as with the flavin ring of the FAD cofactor and Tyr761 . This compound is strictly for research applications in chemistry and medicine, including use as a building block for complex molecule synthesis and in the exploration of novel therapeutic agents . It is not intended for human or veterinary use.

Properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-4-2-9-23-20(15)27-14-16-6-10-25(11-7-16)21(26)18-12-19(28-24-18)17-5-3-8-22-13-17/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXNBMKSJVPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. These properties play a crucial role in determining the bioavailability of the compound. Detailed pharmacokinetic studies are required to understand these properties for this compound.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not clearly outlined in the available resources. Environmental factors can significantly impact the effectiveness and stability of many compounds. More detailed studies are needed to understand how such factors influence this specific compound.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Potential Applications Reference
Target Compound C₂₀H₂₁N₃O₃* ~351.40 g/mol* 1,2-Oxazole Pyridin-3-yl, piperidin-4-ylmethoxy Enzyme inhibition, CNS targeting
5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-(4-methanesulfonylphenyl)pyridine C₂₃H₂₈N₄O₄S 456.56 g/mol 1,2,4-Oxadiazole Methanesulfonylphenyl, isopropyl Anti-inflammatory, kinase inhibition
3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine (BK78054) C₁₆H₁₉N₃O₂S 317.41 g/mol 1,3-Thiazole Thiazole-4-carbonyl Antimicrobial, antiviral
N-(1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzimidazol-2-amine C₃₀H₃₀F₃N₇O 597.61 g/mol 1,2,4-Oxadiazole Trifluoromethylpyridyl, benzimidazole Antimalarial

Analysis of Structural Modifications

Heterocyclic Core Variations: The target compound’s 1,2-oxazole core (vs. The sulfur atom in thiazole (BK78054) increases polarizability, favoring interactions with hydrophobic enzyme pockets . The pyridin-3-yl group on the oxazole may enhance π-π stacking with aromatic residues in biological targets, a feature absent in the methanesulfonylphenyl substituent in .

Substituent Effects :

  • The piperidin-4-ylmethoxy linker is conserved across analogs, suggesting its role in spatial orientation for target binding.
  • Bulky groups like isopropyl () or trifluoromethyl () improve lipophilicity but may reduce solubility, whereas the target compound’s pyridinyl group balances polarity and binding affinity.

Molecular Weight and Pharmacokinetics :

  • The target compound’s lower molecular weight (~351 g/mol) compared to (456 g/mol) and (597 g/mol) suggests better bioavailability and blood-brain barrier penetration, relevant for CNS-targeted therapies .

Q & A

Q. What are the foundational synthetic routes for synthesizing this compound?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative method involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% after 3 hours. Purification via alumina plug filtration ensures analytical purity . Multi-step approaches often start with piperidine and pyridine intermediates, employing bases like K₂CO₃ in DMF for coupling reactions .

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

  • HPLC and FTIR for functional group analysis and purity assessment.
  • NMR spectroscopy to resolve methoxy, pyridine, and piperidine proton environments.
  • Mass spectrometry (e.g., ESI-MS) for molecular weight confirmation. Spectral data repositories (e.g., PubChem) provide reference InChI keys and SMILES strings for validation .

Q. What are the critical solubility and stability considerations for experimental handling?

The compound’s methoxy and pyridine groups confer moderate polarity, making DMSO or ethanol suitable solvents. Stability studies recommend storage at –20°C in inert atmospheres to prevent hydrolysis or oxidation of the oxazole and piperidine moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent screening : Ethanol or THF enhances green chemistry metrics .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side reactions in multi-step syntheses .
  • Process control : Computational reaction path searches (quantum chemistry) predict optimal conditions, reducing trial-and-error experimentation .

Q. What computational strategies are used to predict biological activity or reactivity?

  • Docking studies : The pyridine-oxazole motif may target kinase or GPCR domains; tools like AutoDock assess binding affinities.
  • DFT calculations : Evaluate electron distribution in the oxazole ring to predict sites for electrophilic substitution .
  • ADMET profiling : Tools like SwissADME predict bioavailability and metabolic stability .

Q. How can contradictory data in literature regarding biological activity be resolved?

  • Dose-response validation : Reproduce assays (e.g., IC₅₀ measurements) under standardized conditions.
  • Structural analogs : Compare activity of derivatives (e.g., triazolopyridines or thiazolidinones ) to isolate critical functional groups.
  • Meta-analysis : Cross-reference PubChem BioAssay data to identify consensus targets .

Q. What methodologies are employed to study the compound’s interaction with biological targets?

  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics to purified receptors.
  • Cryo-EM : Resolves binding conformations in membrane proteins .
  • Metabolomic profiling : LC-MS tracks metabolic byproducts in cellular assays to infer mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.